The compound is identified by the Chemical Abstracts Service number 2246380-69-6. It belongs to the class of anticancer agents, specifically targeting DNA topoisomerase I, which plays a vital role in DNA replication and transcription. The molecular formula for MAC glucuronide phenol-linked SN-38 is with a molecular weight of 1091.06 g/mol .
The synthesis of MAC glucuronide phenol-linked SN-38 involves several steps, typically starting from the parent compound SN-38. The process includes:
In laboratory settings, various techniques such as chromatography and spectrometry are employed to purify and characterize the synthesized compound. The stability of the compound in different environments is also assessed to ensure its efficacy as a therapeutic agent .
The molecular structure of MAC glucuronide phenol-linked SN-38 can be represented as follows:
The structure incorporates multiple functional groups, including hydroxyls from the glucuronide moiety and a lactone group, which contribute to its biological activity and solubility properties .
The primary chemical reactions involving MAC glucuronide phenol-linked SN-38 include:
The mechanism of action for MAC glucuronide phenol-linked SN-38 revolves around its ability to inhibit DNA topoisomerase I. Upon hydrolysis by β-glucuronidase:
This process highlights the importance of targeted drug delivery systems in enhancing the efficacy of chemotherapeutic agents .
The physical properties of MAC glucuronide phenol-linked SN-38 include:
Chemical properties include its stability in physiological conditions and reactivity towards β-glucuronidase enzymes, which is pivotal for its activation in therapeutic contexts .
MAC glucuronide phenol-linked SN-38 has significant applications in cancer therapy due to its targeted action against tumors expressing β-glucuronidase. Its development as an antibody-drug conjugate allows for selective delivery to cancer cells while minimizing systemic toxicity. Research continues on optimizing its formulation for enhanced efficacy and reduced side effects in clinical settings .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: